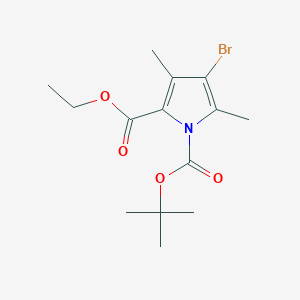![molecular formula C7H7IN2O B1406428 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one CAS No. 1609679-06-2](/img/structure/B1406428.png)
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
説明
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one , also known by its chemical formula C7H8N2O , is a heterocyclic compound. It belongs to the class of pyrrolopyridinones and contains an iodo substituent at position 2. The structure of this compound features a fused pyrrolopyridine ring system, which confers unique properties and potential biological activities .
Synthesis Analysis
The synthesis of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one involves several steps. While I don’t have specific analytical data for this compound, it can be prepared through multicomponent reactions or other synthetic routes. Researchers have explored various strategies to access this compound, including the use of building blocks such as 2-aminopyrimidin-4-yl derivatives and 2-fluoroethyl reagents . Further studies are needed to optimize and validate these synthetic methods.
Molecular Structure Analysis
[H][C@]1(CCF)CNC(=O)C2=C1NC(=C2)C1=NC(N)=NC=C1 This notation represents the arrangement of atoms and bonds in the compound, highlighting the iodo-substituted pyrrolopyridine ring system .
科学的研究の応用
Synthesis Techniques and Derivatives
- Tandem Aldol Condensation/Aza-Addition Reactions : A study demonstrates an efficient one-pot aldol condensation/aza-addition reaction for the synthesis of pyrrolo[3,2-c]pyridinone derivatives, which could potentially include the compound (Zhang et al., 2017).
- Formation of Iodo-Pyridines and Pyridazines : Another research focused on the preparation of 3-iodo-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines, highlighting a method that could be relevant for creating similar iodo derivatives (Tber et al., 2015).
- Catalyst-Free Domino Reactions : A catalyst-free reaction for synthesizing tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones has been developed, which might offer insights into the synthesis of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (Zhang et al., 2015).
Application in Photocatalysis and Functionalization
- Photocatalytic Organic Reactions : A study on iodo-Bodipy immobilized on porous silica used as a recyclable photocatalyst for photoredox catalytic tandem oxidation might provide insights for using iodo derivatives in photocatalysis (Guo et al., 2013).
- Functionalization of Pyridines : Research on the functionalization of pyrrolo[2,3-b]pyridine, involving the introduction of amino groups and conversion to various derivatives, might offer valuable information for the functionalization of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (Minakata et al., 1992).
Chemical Characterization and Structural Analysis
- Quadrupole Coupling Constants Study : An analysis of the rotational spectrum and quadrupole coupling structure of iodo-pyridines could be pertinent for understanding the chemical properties of similar iodo derivatives (Caminati & Forti, 1974).
- Synthesis of Heterocycles : Research on the synthesis of condensed heterocycles from isoxazole derivatives, focusing on pyrrolo[3,2-b]pyridine, provides insights into synthetic approaches for similar heterocyclic compounds (Aiello et al., 1978).
特性
IUPAC Name |
2-iodo-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h3,10H,1-2H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXASDKRGANURGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















